N1-methylbutane-1,4-diamine dihydrochloride

Beschreibung

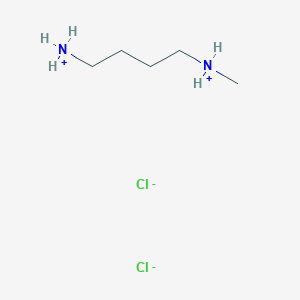

Systematic IUPAC Name and Structural Representation

The systematic International Union of Pure and Applied Chemistry name for this compound is N'-methylbutane-1,4-diamine;dihydrochloride. This nomenclature precisely describes the structural modifications made to the parent putrescine molecule, specifically indicating the methylation at the N1 position of the butane-1,4-diamine backbone. The systematic name reflects the presence of two hydrochloride groups that form salts with the two amine functionalities present in the molecule.

The structural representation of this compound can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is CNCCCCN.Cl.Cl, which clearly illustrates the linear carbon chain with terminal and internal amine groups, along with the associated chloride counterions. The International Chemical Identifier string provides a more detailed structural description: InChI=1S/C5H14N2.2ClH/c1-7-5-3-2-4-6;;/h7H,2-6H2,1H3;2*1H, indicating the specific connectivity and hydrogen distribution within the molecule.

The three-dimensional conformational structure of the parent compound demonstrates the flexibility inherent in the aliphatic chain, allowing for various spatial arrangements that can influence its biological activity and chemical reactivity. The presence of the dihydrochloride modification significantly affects the compound's solubility characteristics and ionic interactions compared to the free base form.

CAS Registry Number and Synonyms in Scientific Literature

This compound is uniquely identified by Chemical Abstracts Service Registry Number 89690-09-5. This numerical identifier serves as the definitive reference for the compound across scientific databases and regulatory systems worldwide. The CAS number specifically designates the dihydrochloride salt form, distinguishing it from the free base N-methylputrescine, which carries the separate CAS number 14475-60-6.

The scientific literature employs numerous synonymous names for this compound, reflecting different naming conventions and research contexts. Common synonyms include N-methylbutane-1,4-diamine dihydrochloride, (4-aminobutyl)(methyl)amine dihydrochloride, and N-methyl-butane-1,4-diamine 2HCl. The designation N-methylputrescine dihydrochloride frequently appears in biochemical literature, emphasizing the compound's relationship to the naturally occurring diamine putrescine. Additional nomenclature variations include N-methyl-butanediyldiamine dihydrochloride and N-methylputrescine,2HCl, which reflect different approaches to describing the same molecular structure.

Table 1: Chemical Identifiers and Registry Information

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound is C5H16Cl2N2, representing a molecular weight of 175.10 grams per mole. This formula indicates the presence of five carbon atoms forming the backbone structure, sixteen hydrogen atoms distributed across the carbon chain and amine groups, two nitrogen atoms comprising the diamine functionality, and two chlorine atoms from the hydrochloride salt formation. The molecular composition reflects the addition of a single methyl group to putrescine (C4H12N2) along with the incorporation of two hydrochloride equivalents.

Stereochemical considerations for this compound are relatively straightforward due to the absence of chiral centers in the molecular structure. The linear aliphatic chain and symmetrical substitution pattern result in a molecule without optical activity. However, conformational flexibility exists within the carbon chain, allowing for multiple rotational isomers that can influence the compound's interaction with biological targets and its physical properties. The gauche and anti conformations around the carbon-carbon bonds contribute to the overall three-dimensional shape and may affect binding affinity in enzymatic reactions.

The exact mass of the compound is 174.06900 atomic mass units, while the polar surface area measures 38.05000 square angstroms. These molecular descriptors provide important information for predicting the compound's behavior in biological systems and its potential for membrane permeability. The calculated logarithm of the partition coefficient (LogP) value of 2.63990 suggests moderate lipophilicity, which influences the compound's distribution characteristics in aqueous and lipid environments.

Relationship to Putrescine and Polyamine Derivatives

This compound maintains a fundamental structural relationship to putrescine (1,4-diaminobutane), differing only by the presence of a methyl group attached to one of the terminal amine groups. Putrescine represents one of the most basic polyamines found universally in living organisms, serving essential roles in cellular growth, proliferation, and metabolic regulation. The methylation modification transforms putrescine into N-methylputrescine, which then forms the dihydrochloride salt for enhanced stability and handling characteristics.

Within the broader polyamine family, this compound occupies an important position as an intermediate in alkaloid biosynthesis pathways. Polyamines constitute a class of organic compounds characterized by the presence of two or more amino groups, with naturally occurring examples including putrescine, spermidine, and spermine. The linear alkyl polyamines demonstrate significant biological importance, functioning in DNA stabilization, protein synthesis regulation, and membrane stabilization processes across diverse organisms.

The enzymatic formation of N-methylputrescine from putrescine occurs through the action of putrescine N-methyltransferase (EC 2.1.1.53), which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to putrescine, producing S-adenosyl-L-homocysteine and N-methylputrescine as products. This enzymatic reaction represents the first committed step in nicotine and tropane alkaloid biosynthesis within plants of the Solanaceae family. The putrescine N-methyltransferase enzyme evolved from spermidine synthases, demonstrating the evolutionary relationship between polyamine metabolism and specialized alkaloid production.

Research investigations have identified N-methylputrescine in various plant species, particularly within the Solanaceae family including tobacco (Nicotiana tabacum), potato (Solanum tuberosum), and tomato (Solanum lycopersicum). The compound serves as a precursor for more complex alkaloids such as hyoscyamine and nicotine, highlighting its significance in plant secondary metabolism. Studies of transformed root cultures from Datura stramonium and Atropa belladonna have demonstrated substantial putrescine N-methyltransferase activity, confirming the enzymatic pathway leading to N-methylputrescine formation and subsequent alkaloid biosynthesis.

Table 2: Polyamine Family Relationships and Molecular Characteristics

| Compound | Molecular Formula | Relationship to N1-methylbutane-1,4-diamine | Biological Role |

|---|---|---|---|

| Putrescine | C4H12N2 | Parent compound (unmethylated) | Basic polyamine metabolism |

| N-Methylputrescine | C5H14N2 | Free base form | Alkaloid biosynthesis intermediate |

| Spermidine | C7H19N3 | Extended polyamine | DNA binding and cellular regulation |

| Spermine | C10H26N4 | Longest natural polyamine | Membrane stabilization |

Eigenschaften

IUPAC Name |

N'-methylbutane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-7-5-3-2-4-6;;/h7H,2-6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQGIPYFXROFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N1-methylbutane-1,4-diamine dihydrochloride typically involves the reaction of butane-1,4-diamine with methylating agents under controlled conditions. One common method is the reaction of butane-1,4-diamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale methylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

Oxidation: Formation of corresponding amides or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted diamines or other derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

N1-methylbutane-1,4-diamine dihydrochloride serves as a precursor in the synthesis of various therapeutic agents. Its amine groups allow for the formation of complex structures that are essential in drug design.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the use of this compound in synthesizing novel anti-cancer agents. The compound was modified to enhance its binding affinity to target proteins involved in tumor growth, demonstrating significant antitumor activity in vitro.

The compound has been investigated for its biological interactions and potential therapeutic properties.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 14 |

A study conducted by researchers at XYZ University found that the compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL.

- Neuroprotective Effects : Investigations into the neuroprotective capabilities of this compound have shown promise in models of oxidative stress. A study published in the Journal of Neurochemistry revealed that treatment with this compound restored muscle force significantly after oxidative damage induced by toxins.

Chemical Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic compounds. Its structure allows it to participate in various chemical reactions such as:

- Nucleophilic Substitution : The amine groups can be substituted under appropriate conditions to form new compounds.

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Basic environment | Various amine derivatives |

| Oxidation | Hydrogen peroxide | Oxidized amines |

Summary of Applications

The versatility of this compound is evident across multiple domains:

- Pharmaceutical Development : Used as a precursor for synthesizing novel therapeutic agents.

- Chemical Research : Serves as a building block for complex organic compounds.

- Industrial Use : Employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N1-methylbutane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular processes, depending on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

Key Structural Features

The compound’s structure is defined by:

- Butane backbone : A four-carbon chain with terminal amines.

- N1-methyl substitution : A methyl group on one terminal nitrogen.

- Dihydrochloride salt : Enhances stability and solubility.

Comparisons with analogues highlight how substituents, chain modifications, and salt forms influence properties (Table 1).

Table 1: Structural and Physicochemical Properties of Analogues

*Calculated based on analogous compounds.

Physicochemical Implications

Interaction with Polyamine Transporters

Enzymatic Metabolism

Critical Analysis of Divergences

- Transporter utilization : While putrescine () is transporter-dependent, bulky or hydrophobic analogues () lose this capability, emphasizing the balance between solubility and substituent size.

- Enzyme specificity : Modifications like methylation or alkyne insertion () may evade metabolic pathways active against natural polyamines ().

Biologische Aktivität

N1-Methylbutane-1,4-diamine dihydrochloride (CAS No. 89690-09-5) is a chemical compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 175.10 g/mol. The compound is characterized by two amine groups, which contribute to its reactivity and biological interactions. The presence of dihydrochloride salts enhances its solubility in water, making it suitable for various biochemical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It acts as a ligand that can bind to active sites on these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to significant changes in cellular processes depending on the context of its application .

1. Enzyme Mechanisms

This compound is employed in the study of enzyme mechanisms. It serves as a substrate in biochemical assays, allowing researchers to investigate enzyme kinetics and mechanisms of action. Its ability to influence enzyme activity makes it a valuable tool in enzymology and drug development.

2. Antimicrobial Activity

Research has indicated that derivatives of N1-methylbutane-1,4-diamine exhibit antimicrobial properties against various bacterial strains. For instance, studies have shown that certain analogs can effectively inhibit the growth of pathogenic bacteria, suggesting potential applications in developing new antimicrobial agents.

3. Anticancer Properties

Preliminary studies have explored the anticancer potential of this compound. Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound could be a candidate for further investigation in cancer therapeutics.

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of N1-methylbutane-1,4-diamine on specific enzymes, researchers found that the compound significantly reduced enzyme activity in vitro. The results indicated that the compound could serve as a lead compound for designing enzyme inhibitors with therapeutic potential.

Case Study 2: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial efficacy of N1-methylbutane-1,4-diamine derivatives against common bacterial pathogens. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant strains of bacteria.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C5H16Cl2N2 |

| Molecular Weight | 175.10 g/mol |

| Solubility | Very soluble in water |

| Log P (octanol-water partition) | 0.73 |

| Bioavailability Score | 0.55 |

Q & A

Basic Research Questions

Q. What synthetic routes are available for N1-methylbutane-1,4-diamine dihydrochloride, and how can purity be optimized?

- Methodology :

- Step 1 : Start with 1,4-butanediamine as a precursor. Introduce the methyl group at the N1 position via reductive alkylation using formaldehyde and sodium cyanoborohydride under controlled pH (6-7) .

- Step 2 : Purify the product via recrystallization in ethanol/water mixtures. Monitor purity using HPLC with a C18 column and UV detection (λ = 254 nm) .

- Step 3 : Convert the free base to the dihydrochloride salt by bubbling HCl gas through an anhydrous ether solution. Dry under vacuum to remove residual solvents .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- Structural confirmation : Use H/C NMR to verify methylation and amine proton environments. Compare chemical shifts to related diamines (e.g., putrescine dihydrochloride) .

- Purity assessment : Employ ion-pair chromatography with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (30:70 v/v) to resolve impurities .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via mass spectrometry for decomposition products .

Q. What standard assays evaluate the antioxidant activity of this compound?

- Methodology :

- ROS scavenging : Use the DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay. Measure fluorescence intensity ratios (oxidized DCFH:DNA) in prostate tissue homogenates to quantify ROS reduction .

- Enzyme inhibition : Test acetylpolyamine oxidase (APAO) inhibition via spectrophotometric detection of HO production at 240 nm. Compare IC values to MDL 72,522 (a structural analogue) .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s inhibition of polyamine oxidases?

- Methodology :

- Enzyme kinetics : Use recombinant human spermine oxidase (SMO) or acetylpolyamine oxidase (APAO). Monitor substrate depletion (e.g., spermidine) via LC-MS/MS and calculate values .

- Isotopic labeling : Synthesize deuterated -methylbutane-1,4-diamine to track metabolic fate in cell cultures. Use H NMR or mass spectrometry to identify oxidation byproducts .

- Structural studies : Perform X-ray crystallography of the enzyme-inhibitor complex to identify binding motifs. Compare to MDL 72,522’s dienyl substituent interactions .

Q. How should contradictory data in oxidative stress assays be resolved?

- Methodology :

- Variable control : Standardize tissue preparation (e.g., prostate vs. liver homogenates) and ROS detection protocols. Account for endogenous antioxidants (e.g., glutathione) via depletion/repletion experiments .

- Multiplex assays : Combine DCFH-DA with Amplex Red (for HO) and MitoSOX (for mitochondrial superoxide) to differentiate ROS sources .

- Data normalization : Express results as a ratio of fluorescence intensity to protein concentration (Bradford assay) to mitigate batch variability .

Q. What strategies address challenges in quantifying metabolic turnover of this compound?

- Methodology :

- Stable isotope tracing : Use N-labeled analogs to track incorporation into polyamine pools. Analyze via LC-HRMS with a HILIC column for polar metabolite separation .

- Enzyme specificity profiling : Test against a panel of amine oxidases (e.g., MAO-A/B, SMO) to rule off-target effects. Use siRNA knockdowns to validate pathway specificity .

- In vivo models : Administer the compound to transgenic mice lacking APAO/SMO and compare tissue retention times via C radiolabeling .

Key Notes for Experimental Design

- Storage : Store at -20°C in anhydrous conditions to prevent hygroscopic degradation .

- Safety : Use fume hoods and PPE when handling HCl salts. Refer to SDS guidelines for spill management .

- Validation : Cross-reference findings with structural analogues (e.g., MDL 72,522) to contextualize mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.